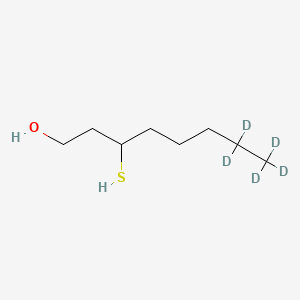

3-Mercapto-1-octanol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18OS |

|---|---|

Molecular Weight |

167.33 g/mol |

IUPAC Name |

7,7,8,8,8-pentadeuterio-3-sulfanyloctan-1-ol |

InChI |

InChI=1S/C8H18OS/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3/i1D3,2D2 |

InChI Key |

WKAXDMPFNOOFMS-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCC(CCO)S |

Canonical SMILES |

CCCCCC(CCO)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercapto-1-octanol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Mercapto-1-octanol-d5, a deuterated isotopologue of 3-Mercapto-1-octanol. The primary application of this compound is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods. Its non-deuterated counterpart, 3-Mercapto-1-octanol, is a volatile thiol recognized for its contribution to the aroma profiles of various foods and beverages, notably wine. This document details the physicochemical properties of both compounds, summarizes the available toxicological data from structurally similar molecules, and provides a detailed experimental protocol for the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is important to note that, based on currently available scientific literature, 3-Mercapto-1-octanol has not been a subject of significant research in the field of drug development or pharmacology. Therefore, this guide focuses on its established applications and analytical methodologies.

Introduction

3-Mercapto-1-octanol is a sulfur-containing organic compound that plays a significant role in the sensory profiles of various consumer products. Its presence, even at trace levels, can impart distinct aromas, often described as fruity or savory. The deuterated form, this compound, is a stable isotope-labeled version of the molecule. In quantitative analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards.[1][2] This is because their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, which allows for accurate correction of analytical variability.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Mercapto-1-octanol and its deuterated isotopologue, this compound.

| Property | 3-Mercapto-1-octanol | This compound |

| Molecular Formula | C₈H₁₈OS | C₈H₁₃D₅OS |

| Molecular Weight | 162.30 g/mol | 167.33 g/mol |

| CAS Number | 548741-01-1 | Not available |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Toxicological Profile (Based on Analogs)

There is a lack of specific toxicological data for 3-Mercapto-1-octanol. However, data from structurally related compounds, such as 3-mercaptohexanol and 3-octanol (B1198278), can provide an initial assessment of its potential hazards. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on 3-mercaptohexanol.[4][5]

| Endpoint | Finding for 3-mercaptohexanol/3-octanol | Implication for 3-Mercapto-1-octanol |

| Genotoxicity | 3-hexanol (read-across for 3-octanol) is not expected to be genotoxic.[6] | Likely not genotoxic. |

| Repeated Dose Toxicity | Data on 3-octanol provide a calculated margin of exposure (MOE) > 100.[6] | Low concern for systemic toxicity at current exposure levels in fragrances. |

| Skin Sensitization | Data on 2-octanol (B43104) (read-across for 3-octanol) show no safety concerns at current use levels.[6] | Low potential for skin sensitization. |

| Phototoxicity | 3-octanol is not expected to be phototoxic based on UV spectra.[6] | Low to no risk of phototoxicity. |

It is crucial to handle all mercaptan-containing compounds with appropriate personal protective equipment in a well-ventilated area, as they are often associated with strong, unpleasant odors and potential for skin and eye irritation.

Biological Activity and Mechanism of Action

Currently, there is no significant body of research on the pharmacological activity or mechanism of action of 3-Mercapto-1-octanol. Its biological relevance appears to be confined to its role as a potent aroma compound in food and beverages, particularly wine, where it contributes to tropical fruit notes.[7] No studies have been identified that investigate its potential to modulate specific signaling pathways or its efficacy as a therapeutic agent.

Experimental Protocols

The most relevant experimental application for this compound is its use as an internal standard for the quantification of 3-Mercapto-1-octanol. Below is a detailed, generalized protocol for this application in a complex matrix such as wine, using GC-MS.

Objective: To quantify the concentration of 3-Mercapto-1-octanol in a wine sample using this compound as an internal standard.

Materials:

-

Wine sample

-

3-Mercapto-1-octanol (analytical standard)

-

This compound (internal standard)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), HPLC grade

-

Ultrapure water

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 3-Mercapto-1-octanol (e.g., 1000 µg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

-

From the 3-Mercapto-1-octanol stock solution, prepare a series of calibration standards by serial dilution in a model wine solution (a wine-like matrix without the analyte).

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Take 10 mL of the wine sample (or calibration standard).

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., to a final concentration of 50 µg/L).

-

Load the spiked sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen.

-

Elute the analyte and internal standard with 2 mL of dichloromethane into a collection vial.

-

Dry the eluate over anhydrous sodium sulfate.

-

Concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar

-

Inlet Temperature: 250 °C

-

Oven Program: 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (example):

-

For 3-Mercapto-1-octanol: m/z values characteristic of its fragmentation pattern.

-

For this compound: m/z values corresponding to the deuterated fragments.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and the unknown sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 3-Mercapto-1-octanol in the unknown sample by interpolating its response ratio on the calibration curve.

-

Mandatory Visualizations

Caption: Workflow for the quantification of 3-Mercapto-1-octanol using a deuterated internal standard.

Caption: Logical basis for using a deuterated internal standard for accurate quantification.

Conclusion

This compound serves as a valuable analytical tool for the precise quantification of its non-deuterated analog, a known potent aroma compound. The methodologies for its use are well-established within the framework of isotope dilution mass spectrometry. While the toxicological profile of 3-Mercapto-1-octanol has not been directly studied, data from similar molecules suggest a low level of concern for its current applications in the flavor and fragrance industry. For professionals in drug development and research, it is important to recognize that, at present, there is no scientific evidence to support a pharmacological role for 3-Mercapto-1-octanol. Future research could explore the biological effects of this and other mercapto-alcohols, but for now, its significance is firmly rooted in the field of analytical and sensory science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. RIFM fragrance ingredient safety assessment, 3-mercaptohexanol, CAS Registry Number 51755-83-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. selectscience.net [selectscience.net]

Navigating the Niche: A Technical Guide to the Commercial Availability and Application of 3-Mercapto-1-octanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability of 3-Mercapto-1-octanol-d5, a deuterated analog of a volatile sulfur compound. Due to its niche nature, this guide also provides comprehensive technical data on its non-deuterated counterpart, 3-Mercapto-1-octanol, to serve as a valuable resource for researchers and drug development professionals. This document outlines pathways for procurement, physicochemical properties, relevant experimental protocols, and the biological context of related thiol compounds.

Commercial Availability: A Custom Synthesis Approach

Our investigation reveals that this compound is not a readily available, off-the-shelf chemical. Its procurement necessitates custom synthesis by specialized chemical manufacturing companies. Researchers requiring this deuterated compound will need to engage with companies that offer stable isotope labeling and custom organic synthesis services.

Key Procurement Pathway:

-

Identify and Contact Custom Synthesis Providers: A number of companies specialize in the synthesis of deuterated compounds for research and development purposes.

-

Request a Quote: Provide the desired quantity, purity specifications, and isotopic enrichment level for this compound.

-

Technical Consultation: Engage with the supplier's technical team to discuss the synthesis route, analytical characterization, and timeline.

Physicochemical Properties of 3-Mercapto-1-octanol

In the absence of readily available data for the deuterated species, the physicochemical properties of the non-deuterated analog, 3-Mercapto-1-octanol, are presented below. These values serve as a reliable estimate for the d5-labeled compound, with the primary difference being the molecular weight.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈OS | PubChem |

| Molecular Weight | 162.30 g/mol | PubChem |

| Appearance | Clear, colorless to pale yellow liquid | Chemical Bull[1] |

| Odor | Distinctive, sulfurous | Chemical Bull[1] |

| Boiling Point | 61 - 62 °C | Chemical Bull[1] |

| Solubility | Soluble in chloroform (B151607) and methanol; slightly soluble in DMSO. | Chemical Bull[1] |

Note: The molecular weight of this compound would be approximately 167.33 g/mol , assuming deuteration at five positions on the octanol (B41247) backbone.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of mercapto-alcohols, which can be adapted for this compound.

Synthesis of 3-Mercapto-1-hexanol (B33394) (A Representative Protocol)

A general synthesis strategy for 3-mercapto-1-hexanol is available through chemical suppliers like Sigma-Aldrich[2]. The synthesis of 3-Mercapto-1-octanol would follow a similar synthetic route, likely involving the reaction of an appropriate precursor with a sulfur-donating reagent. For the deuterated analog, a deuterated starting material would be used in the synthesis.

Purification of Thiols by Column Chromatography

Due to the susceptibility of thiols to oxidation, purification requires specific precautions.

Protocol for Purifying Air-Sensitive Thiols:

-

Solvent Deoxygenation: Before use, bubble nitrogen gas through the column chromatography solvents to remove dissolved oxygen.

-

Stationary Phase: Acidic alumina (B75360) can be used instead of silica (B1680970) gel to minimize oxidation, as thiols are generally more stable at lower pH.

-

Inert Atmosphere: If the compound is highly sensitive, conduct the chromatography under a nitrogen or argon atmosphere.

-

Fractions Evaporation: Evaporate the collected fractions quickly to minimize air exposure.

NMR Spectroscopy for Characterization

Sample Preparation:

-

Dissolve 5-25 mg of the purified mercapto-alcohol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

If the sample is air-sensitive, use a degassed solvent and prepare the sample under an inert atmosphere in a glovebox.

-

Transfer the solution to a 5 mm NMR tube.

-

To confirm the -SH proton signal, a "D₂O shake" can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The -SH peak will disappear due to proton-deuterium exchange[3].

Expected ¹H NMR Spectral Features:

-

A signal corresponding to the thiol proton (-SH), which is typically a broad singlet.

-

Signals for the protons on the carbon adjacent to the sulfur and oxygen atoms.

-

Signals for the protons of the alkyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sulfur Compounds

A General Protocol for the Analysis of Volatile Sulfur Compounds:

-

Sample Preparation: For volatile thiols in a complex matrix (e.g., biological samples, food, beverages), headspace solid-phase microextraction (HS-SPME) is a common and effective pre-concentration technique[4].

-

Place the sample in a sealed vial.

-

Expose a coated fiber to the headspace above the sample to adsorb volatile compounds.

-

-

GC Separation:

-

Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-Wax).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is used to separate the compounds based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C)[5].

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Scan mode to obtain full mass spectra for compound identification or selected ion monitoring (SIM) for targeted quantification.

-

Biological Significance and Signaling Pathways

Thiols, the functional group present in 3-Mercapto-1-octanol, play a critical role in various biological processes, particularly in redox signaling and antioxidant defense.

The Keap1-Nrf2 Signaling Pathway

A key pathway where thiols are central is the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

-

Under normal conditions: The protein Keap1 (Kelch-like ECH-associated protein 1) binds to the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and promotes its degradation.

-

Under oxidative stress: Electrophiles and reactive oxygen species (ROS) can modify reactive cysteine thiol residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation[6][7].

-

Nrf2 Activation: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

The diagram below illustrates the core logic of the Keap1-Nrf2 signaling pathway.

Experimental Workflow for Studying Protein S-thiolation

Protein S-thiolation is a post-translational modification where a low-molecular-weight thiol, such as glutathione, forms a mixed disulfide with a cysteine residue on a protein. This modification can be induced by oxidative stress and can alter protein function. The workflow below outlines a general procedure for the enrichment and identification of S-thiolated proteins.

This technical guide provides a comprehensive overview for researchers interested in this compound. While direct commercial availability is limited to custom synthesis, the provided information on its non-deuterated analog, along with relevant experimental protocols and biological context, should serve as a valuable starting point for further research and development.

References

- 1. 3-mercapto-1-hexanol (51755-83-0) | Supplier & Exporter [chemicalbull.com]

- 2. 3-mercapto-1-hexanol synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. iwaponline.com [iwaponline.com]

- 6. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Aromatic Secrets of Wine: A Technical Guide to Key Aroma Compounds

For Researchers, Scientists, and Drug Development Professionals

The complex and evocative aroma of wine is a critical determinant of its quality and character. This intricate bouquet arises from a diverse array of volatile organic compounds, present in concentrations spanning several orders of magnitude. Understanding the chemical nature, origin, and biosynthetic pathways of these key aroma compounds is paramount for quality control, product development, and sensory science research. This technical guide provides an in-depth exploration of the core aroma compounds in wine, complete with quantitative data, detailed experimental protocols, and visualizations of the key biochemical pathways involved in their formation.

Data Presentation: A Quantitative Overview of Key Aroma Compounds

The concentration of aroma compounds in wine is highly variable, influenced by grape variety, viticultural practices, fermentation conditions, and aging. The following tables summarize the typical concentration ranges for key aroma compounds across several major wine varieties. These values, compiled from multiple research studies, provide a comparative overview for researchers.

Table 1: Esters - The Fruity and Floral Heart of Wine

Esters are primarily formed during fermentation through the enzymatic reaction between alcohols and acyl-CoA, contributing a wide range of fruity and floral notes.[1][2]

| Compound | Aroma Descriptor | Sauvignon Blanc (µg/L) | Chardonnay (µg/L) | Cabernet Sauvignon (µg/L) |

| Isoamyl acetate (B1210297) | Banana, pear drop | 55 - 75.62 | 10 - 5000 | 100 - 2000 |

| Ethyl hexanoate | Green apple, pineapple | 10 - 500 | 5 - 1000 | 50 - 1500 |

| Ethyl octanoate | Apricot, pear | 20 - 800 | 10 - 2000 | 100 - 3000 |

| Ethyl butanoate | Fruity, pineapple | 50 - 1000 | 20 - 1500 | 100 - 2500 |

| 2-Phenylethyl acetate | Roses, honey | 10 - 500 | 5 - 1000 | 20 - 800 |

Table 2: Terpenes - The Floral and Citrus Signature of Aromatic Varieties

Monoterpenes are responsible for the characteristic floral and citrus aromas of grape varieties like Gewürztraminer, Muscat, and Riesling.[3][4] They exist in grapes as both free volatile compounds and as odorless glycosidically bound precursors that can be released during fermentation and aging.[4]

| Compound | Aroma Descriptor | Gewürztraminer (µg/L) | Riesling (µg/L) | Muscat (µg/L) |

| Linalool | Floral, lavender, citrus | 50 - 1500 | 10 - 500 | 100 - 2000 |

| Geraniol | Rose, geranium | 100 - 2000 | 5 - 200 | 50 - 1000 |

| Nerol | Rose, citrus | 20 - 500 | 1 - 100 | 10 - 300 |

| α-Terpineol | Lilac, pine | 10 - 300 | 5 - 150 | 20 - 500 |

| Citronellol | Citrus, rose | 5 - 100 | 1 - 50 | 10 - 200 |

Table 3: Volatile Thiols - The Pungent Power of Sauvignon Blanc

Volatile thiols, also known as mercaptans, are sulfur-containing compounds that contribute powerful and distinct aromas, particularly the passion fruit, grapefruit, and boxwood notes characteristic of Sauvignon Blanc.[5][6] They are released during fermentation from non-volatile precursors present in the grape must.[7]

| Compound | Aroma Descriptor | Sauvignon Blanc (ng/L) |

| 3-Mercaptohexan-1-ol (3MH) | Grapefruit, passion fruit | 29 - 20,000[7] |

| 3-Mercaptohexyl acetate (3MHA) | Passion fruit, boxwood | 0 - 2500[5] |

| 4-Mercapto-4-methylpentan-2-one (4MMP) | Box tree, blackcurrant | 4 - 40[5] |

Table 4: Other Key Aroma Compounds

This table includes other significant aroma compounds from various chemical classes that contribute to the complexity of wine aroma.

| Compound | Chemical Class | Aroma Descriptor | Typical Concentration Range (µg/L) | Predominant Wine Varieties |

| Methoxypyrazines (e.g., IBMP) | Pyrazine | Green bell pepper, herbaceous | 0.001 - 30 | Cabernet Sauvignon, Sauvignon Blanc |

| β-Damascenone | Norisoprenoid | Cooked apple, rose, honey | 0.05 - 50 | Chardonnay, Pinot Noir |

| Rotundone | Sesquiterpene | Black pepper | 0.01 - 1 | Syrah, Grüner Veltliner |

| Diacetyl | Diketone | Buttery | 50 - 5000 | Chardonnay (post-malolactic fermentation) |

| Guaiacol | Volatile Phenol | Smoky, spicy | 1 - 100 | Wines aged in toasted oak barrels |

Experimental Protocols: Analysis of Wine Aroma Compounds

The gold standard for the analysis of volatile compounds in wine is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Solid-Phase Microextraction (SPME).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of Wine Volatiles

This protocol provides a general framework for the extraction and analysis of a broad range of volatile compounds from wine.

1. Sample Preparation:

-

Pipette 5 mL of wine into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.[7]

-

Add an appropriate internal standard solution to the vial for quantification purposes.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler tray.

-

Incubation: Incubate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., DB-WAX, VF-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 240-250°C. The specific ramp rates and hold times need to be optimized for the target analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific compounds.

-

4. Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

-

Quantify the concentration of each analyte by constructing a calibration curve using the response ratio of the analyte to the internal standard.

Mandatory Visualization: Biochemical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biochemical pathways involved in the formation of wine aroma compounds and a typical experimental workflow.

References

- 1. Frontiers | Meta-Analysis of the Core Aroma Components of Grape and Wine Aroma [frontiersin.org]

- 2. Did You Know - Wines are Heavily Influenced by Esters, Isoprenoids, Thiols and Phenols? — EverWonderWine? [everwonderwine.com]

- 3. Aroma composition of Chardonnay wine | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 4. Thiols, terpenes and pyrazines - Domaines François Lurton [domainesfrancoislurton.com]

- 5. Varietal Aromas of Sauvignon Blanc: Impact of Oxidation and Antioxidants Used in Winemaking | MDPI [mdpi.com]

- 6. managementjournal.usamv.ro [managementjournal.usamv.ro]

- 7. Varietal Thiols in Wine | Winemakers Research Exchange [winemakersresearchexchange.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3-Mercapto-1-octanol using 3-Mercapto-1-octanol-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-1-octanol is a volatile thiol that can contribute to the aroma profile of various food and beverage products, and may also be of interest in pharmaceutical and clinical research due to the biological significance of thiols. Accurate quantification of this compound at trace levels is challenging due to its reactivity and potential for matrix interference. The use of a stable isotope-labeled internal standard, such as 3-Mercapto-1-octanol-d5, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for robust and accurate quantification. This stable isotope dilution assay (SIDA) approach effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable data.

These application notes provide a detailed protocol for the analysis of 3-Mercapto-1-octanol in a common complex matrix, such as wine, using this compound as an internal standard. The methodologies described can be adapted for other matrices with appropriate validation.

Core Principles of Using this compound in GC-MS Analysis

The fundamental principle behind using this compound as an internal standard is that it behaves nearly identically to the unlabeled analyte (3-Mercapto-1-octanol) throughout the entire analytical process, from extraction to detection. Because it is chemically identical, it has the same extraction recovery, derivatization yield, and chromatographic retention time. However, due to the mass difference from the deuterium (B1214612) labeling, it can be distinguished from the native analyte by the mass spectrometer.

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio remains constant even if sample is lost during preparation or if the injection volume varies, significantly improving the precision and accuracy of the results.

Experimental Protocols

Preparation of Standards and Reagents

a. Stock Solutions:

-

3-Mercapto-1-octanol Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-Mercapto-1-octanol into a 100 mL volumetric flask and dilute to volume with methanol (B129727).

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask and dilute to volume with methanol.

b. Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the 3-Mercapto-1-octanol stock solution with a suitable solvent (e.g., a model wine solution or the same matrix as the samples if a blank matrix is available). The concentration range should bracket the expected concentration of the analyte in the samples.

-

Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.

c. Derivatization Reagent:

-

Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone, v/v): Prepare fresh by mixing 1 mL of PFBBr with 9 mL of acetone.

Sample Preparation: Solid Phase Extraction (SPE) and Derivatization

This protocol is optimized for the analysis of 3-Mercapto-1-octanol in a wine matrix.

-

Sample Spiking: To a 10 mL aliquot of the wine sample in a centrifuge tube, add a known amount of the this compound working internal standard solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 5 ng/mL).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

-

Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for at least 20 minutes.

-

Elution: Elute the analytes from the cartridge with 5 mL of dichloromethane (B109758) into a clean collection vial.

-

Derivatization:

-

Add 100 µL of the 10% PFBBr derivatization solution to the eluate.

-

Add 50 µL of a 1 M potassium carbonate solution to catalyze the reaction.

-

Vortex the mixture for 1 minute and then heat at 60°C for 30 minutes.

-

-

Solvent Evaporation: After cooling to room temperature, carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

Reconstitution: Reconstitute the sample in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

Application Note: Quantitative Analysis of 3-Mercapto-1-octanol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of 3-Mercapto-1-octanol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the volatile nature and poor ionization efficiency of the target analyte, a pre-analytical derivatization step using 4,4'-dithiodipyridine (DTDP) is employed. The methodology incorporates a stable isotope-labeled internal standard, 3-Mercapto-1-octanol-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A solid-phase extraction (SPE) protocol is utilized for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolomics, or clinical research involving volatile thiols.

Introduction

3-Mercapto-1-octanol is a volatile thiol that may be of interest in various biological and metabolic studies. The accurate quantification of such compounds in complex biological matrices like human plasma presents analytical challenges due to their low concentrations, potential for oxidation, and poor ionization in typical mass spectrometry sources. To overcome these challenges, a derivatization strategy is often necessary to improve the chromatographic retention and ionization efficiency of the analyte.[1][2] This application note describes a method utilizing 4,4'-dithiodipyridine (DTDP) as a derivatizing agent, which reacts with the thiol group of 3-Mercapto-1-octanol to form a stable, less volatile, and more readily ionizable derivative.[1][2] The use of a deuterated internal standard, this compound, which co-elutes with the analyte and behaves similarly during sample processing and ionization, is critical for achieving reliable and accurate quantification.[1]

Experimental Protocols

Materials and Reagents

-

3-Mercapto-1-octanol (≥98% purity)

-

This compound (ISTD, ≥98% purity, custom synthesis)

-

4,4'-dithiodipyridine (DTDP, ≥98% purity)

-

Human plasma (EDTA anticoagulant)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Standard and Sample Preparation

Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Mercapto-1-octanol in 10 mL of methanol.

-

Internal Standard (ISTD) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working ISTD solution of 100 ng/mL in methanol.

Derivatization and Solid-Phase Extraction (SPE) Protocol:

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL ISTD working solution.

-

Add 200 µL of 10 mM DTDP in water (acidified with 0.1% formic acid).

-

Vortex for 30 seconds and incubate at room temperature for 30 minutes to allow for complete derivatization.[3]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the entire derivatized sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 50% aqueous methanol to remove interferences.

-

Elution: Elute the derivatized analyte and ISTD with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Theoretical):

The derivatization of 3-Mercapto-1-octanol with DTDP results in the formation of a disulfide bond with a pyridine-4-thione moiety. The protonated molecule of the derivative is selected as the precursor ion. A common and characteristic fragmentation of DTDP-derivatized thiols is the cleavage of the disulfide bond, leading to a protonated pyridine-4-thione fragment.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 3-Mercapto-1-octanol-DTDP | 257.1 | 112.0 | 100 | 25 |

| This compound-DTDP | 262.1 | 112.0 | 100 | 25 |

Results and Discussion

Method Validation (Illustrative Data)

The method was validated for linearity, precision, accuracy, and recovery. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x was used.

Calibration Curve:

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.

| Concentration (ng/mL) | Analyte Area | ISTD Area | Area Ratio (Analyte/ISTD) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 50,800 | 12.894 |

| 1000 | 1,320,000 | 51,500 | 25.631 |

Precision and Accuracy:

Intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The precision was expressed as the percentage coefficient of variation (%CV), and the accuracy was expressed as the percentage of the nominal concentration.

| QC Level | Concentration (ng/mL) | Intra-day %CV (n=6) | Inter-day %CV (n=18) | Accuracy (%) |

| Low | 3 | 5.2 | 6.8 | 102.5 |

| Medium | 75 | 3.8 | 4.5 | 98.7 |

| High | 750 | 2.9 | 3.7 | 101.2 |

Visualizations

Caption: Experimental workflow for the quantification of 3-Mercapto-1-octanol.

References

Quantitative Analysis of Thiols in Biological Matrices Using a Stable Isotope Dilution LC-MS/MS Assay

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of low-molecular-weight thiols, such as glutathione (B108866) and cysteine, in biological matrices using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Thiol-containing compounds are crucial in various physiological processes, and their accurate measurement is vital for understanding cellular redox status and for drug development.[1][2] Due to their susceptibility to oxidation, special care must be taken during sample preparation to ensure accurate quantification.[2][3][4][5] This protocol outlines a robust workflow that includes sample preparation with immediate derivatization to protect thiol groups, followed by sensitive and selective analysis by LC-MS/MS. The use of stable isotope-labeled internal standards ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[6][7]

Introduction

Low-molecular-weight thiols, including glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are critical molecules involved in numerous biological functions, such as antioxidant defense, detoxification, and cellular signaling.[1][8] Alterations in the levels of these endogenous thiols have been implicated as biomarkers in the early stages of various pathological conditions.[1] Therefore, the accurate and precise quantification of thiols in biological samples is of significant interest in biomedical research and clinical diagnostics.

The inherent reactivity of the sulfhydryl (-SH) group makes thiols prone to oxidation during sample collection, storage, and analysis, which poses a significant analytical challenge.[2][4] To overcome this, a common strategy is to derivatize the thiol group immediately upon sample collection. This process, often referred to as "masking" or "trapping," stabilizes the thiol and prevents its oxidation.[4] Several derivatizing agents are available, such as N-ethylmaleimide (NEM), monobromobimane (B13751) (mBrB), and iodoacetamide (B48618) (IAM).[4][9]

Stable isotope dilution (SID) coupled with LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices.[6][10] This technique involves spiking the sample with a known concentration of a stable isotope-labeled version of the analyte, which serves as an internal standard.[6] Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer, allowing for highly accurate and precise quantification that corrects for sample loss and matrix effects.[6][7]

This application note provides a comprehensive protocol for the determination of thiols in biological fluids (e.g., plasma) using a stable isotope dilution LC-MS/MS approach with N-ethylmaleimide (NEM) as the derivatizing agent.

Experimental Workflow

The overall experimental workflow for the stable isotope dilution assay of thiols is depicted in the following diagram.

Caption: Experimental workflow for thiol analysis.

Materials and Reagents

| Reagent | Supplier | Grade |

| Glutathione (GSH) | Sigma-Aldrich | Analytical Standard |

| L-Cysteine (Cys) | Sigma-Aldrich | Analytical Standard |

| Homocysteine (Hcy) | Sigma-Aldrich | Analytical Standard |

| Glutathione-13C2,15N-Gly | Cambridge Isotope Laboratories | ≥98% purity |

| L-Cysteine-13C3,15N | Cambridge Isotope Laboratories | ≥98% purity |

| N-Ethylmaleimide (NEM) | Sigma-Aldrich | ≥98% purity |

| Acetonitrile (B52724) (ACN) | Fisher Scientific | LC-MS Grade |

| Formic Acid (FA) | Fisher Scientific | LC-MS Grade |

| Water, Ultrapure | Millipore (Milli-Q) | 18.2 MΩ·cm |

| Perchloric Acid (0.5 M) | Sigma-Aldrich | Reagent Grade |

| Boric Acid Buffer (0.1 M, pH 9.3) | - | - |

| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | ≥98% purity |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Thiol Standard Stock Solutions (1 mM): Accurately weigh and dissolve the appropriate amount of each thiol standard (GSH, Cys, Hcy) in 0.1 M HCl to prevent oxidation. Store these stock solutions at -80°C.

-

Stable Isotope-Labeled Internal Standard (IS) Stock Solutions (1 mM): Prepare stock solutions of the stable isotope-labeled standards in the same manner as the unlabeled standards.

-

Working Standard Solutions: Prepare a series of calibration curve standards by serially diluting the stock solutions in 0.1 M HCl to achieve a concentration range that encompasses the expected physiological concentrations of the thiols.

-

N-Ethylmaleimide (NEM) Solution (10 mM): Prepare a 10 mM solution of NEM in a suitable solvent such as acetonitrile or water. This solution should be prepared fresh daily.

Sample Preparation

This protocol is optimized for blood plasma. For other biological matrices, such as cell lysates, the homogenization and protein precipitation steps may need to be adapted.[2]

-

Plasma Collection: Collect whole blood in EDTA-containing tubes to prevent coagulation. Centrifuge the blood at 3000 x g for 10 minutes at 4°C to separate the plasma.[11] Store the plasma at -80°C until analysis.[12]

-

Sample Thawing: Thaw the plasma samples on ice to minimize degradation.

-

Spiking with Internal Standard: To 100 µL of plasma, add a known amount of the stable isotope-labeled internal standard mixture. The final concentration of the internal standards should be similar to the expected endogenous concentrations of the thiols.[13]

-

Derivatization: Immediately add 50 µL of the 10 mM NEM solution to the plasma sample. Vortex briefly and incubate at room temperature for 30 minutes to ensure complete derivatization of the thiol groups.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the derivatized plasma sample to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

-

Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrument and column used.

-

LC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 2% to 50% B over 5 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for each NEM-derivatized thiol and its corresponding stable isotope-labeled internal standard.

Data Presentation

The following table summarizes the typical MRM transitions for the NEM-derivatized thiols. The specific fragment ions may vary depending on the instrument and collision energy.

| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) |

| Cysteine | NEM | 247.1 | 118.1 |

| Cys-13C3,15N | NEM | 251.1 | 122.1 |

| Glutathione | NEM | 433.1 | 304.1 |

| GSH-13C2,15N | NEM | 436.1 | 307.1 |

| Homocysteine | NEM | 261.1 | 132.1 |

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard using the instrument's software (e.g., Sciex Analyst, Waters MassLynx).

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to its internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting is typically used.

-

Quantification: Determine the concentration of the thiols in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Signaling Pathway and Logical Relationships

The derivatization reaction is a key step in this protocol. The following diagram illustrates the Michael addition reaction between a thiol (R-SH) and N-ethylmaleimide (NEM).

Caption: Thiol derivatization with NEM.

Conclusion

This application note details a robust and reliable stable isotope dilution LC-MS/MS method for the quantitative analysis of thiols in biological matrices. The immediate derivatization of thiols with NEM effectively prevents their oxidation, and the use of stable isotope-labeled internal standards ensures high accuracy and precision. This protocol is well-suited for high-throughput analysis in both research and clinical settings, providing a valuable tool for studying the role of thiols in health and disease.

References

- 1. Simultaneous assessment of endogenous thiol compounds by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.unipd.it [research.unipd.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Sample Preparation of 3-Mercapto-1-octanol for Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Mercapto-1-octanol is a potent, volatile thiol that contributes to the characteristic aroma of various foods and beverages, notably wines.[1][2] Its analysis is crucial for quality control and understanding flavor profiles. However, the high reactivity and low concentrations of this compound present significant analytical challenges.[3] Effective sample preparation is therefore a critical step to ensure accurate and reproducible quantification. This application note details robust protocols for the extraction and derivatization of 3-mercapto-1-octanol from liquid matrices, primarily focusing on methods suitable for gas chromatography-mass spectrometry (GC-MS) analysis. The two primary methods covered are Headspace Solid-Phase Microextraction (HS-SPME) with in-fiber derivatization and Solid-Phase Extraction (SPE) followed by derivatization.

Methodologies and Experimental Protocols

Two primary sample preparation techniques are presented: Headspace Solid-Phase Microextraction (HS-SPME) and Solid-Phase Extraction (SPE). Both methods have been successfully applied to the analysis of volatile sulfur compounds in complex matrices.[4][5][6]

Headspace Solid-Phase Microextraction (HS-SPME) with In-Fiber Derivatization

HS-SPME is a solvent-free, rapid, and sensitive technique for the extraction of volatile and semi-volatile compounds.[4][7] For thiols, derivatization is often employed to improve selectivity and chromatographic performance.[8][9] This protocol utilizes an in-fiber derivatization approach with N-phenylmaleimide.

Experimental Protocol:

-

Sample Preparation:

-

Place 5 mL of the liquid sample (e.g., wine, beverage) into a 20 mL headspace vial.

-

Add a magnetic stir bar.

-

To adjust the ionic strength of the sample and improve the release of volatile compounds, add 1.5 g of sodium chloride (NaCl).

-

Spike the sample with an appropriate internal standard.

-

-

Derivatization Agent Preparation:

-

Prepare a solution of N-phenylmaleimide in a suitable solvent.

-

-

HS-SPME Procedure:

-

Place the vial in a temperature-controlled autosampler.

-

Equilibrate the sample at 45°C for 10 minutes with agitation.[7]

-

Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 50 minutes at 45°C to extract the analytes.[7]

-

Following analyte extraction, expose the fiber to the headspace of a vial containing the N-phenylmaleimide derivatizing agent.

-

The derivatization reaction occurs on the fiber.

-

-

GC-MS Analysis:

-

Desorb the derivatized analytes from the SPME fiber in the GC injector at an optimized temperature and time.

-

Analyze using a GC-MS system.

-

Logical Workflow for HS-SPME with In-Fiber Derivatization

Caption: Workflow for HS-SPME with in-fiber derivatization.

Solid-Phase Extraction (SPE) followed by Derivatization

SPE is a classic sample preparation technique that involves passing a liquid sample through a solid sorbent to isolate analytes of interest.[10] This method is effective for concentrating thiols from a larger sample volume and can be followed by a derivatization step to enhance GC-MS analysis.[6]

Experimental Protocol:

-

SPE Cartridge Conditioning:

-

Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge.

-

-

Sample Loading:

-

Adjust the pH of 50 mL of the liquid sample to 7.0.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

-

Elution:

-

Elute the retained analytes with 5 mL of dichloromethane.

-

-

Derivatization:

-

Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen.

-

Add a solution of a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) and a catalyst.

-

Incubate the mixture at 60°C for 30 minutes to allow for the derivatization reaction to complete.

-

-

Final Preparation and Analysis:

-

Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., hexane).

-

Inject an aliquot into the GC-MS for analysis.

-

Logical Workflow for SPE followed by Derivatization

Caption: Workflow for SPE followed by derivatization.

Data Presentation

The following tables summarize typical quantitative data that can be achieved with the described methods for thiol analysis. The values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: Comparison of HS-SPME and SPE Method Performance for Thiol Analysis

| Parameter | HS-SPME with In-Fiber Derivatization | SPE followed by Derivatization |

| Limit of Detection (LOD) | Low µg/L range | <0.5 µg/L |

| Relative Standard Deviation (RSD) | <10%[8] | <15% |

| Sample Volume | 5-10 mL | 50-100 mL |

| Solvent Consumption | None | High |

| Analysis Time | ~60 minutes | Several hours |

Table 2: Optimized Parameters for HS-SPME

| Parameter | Optimized Value |

| SPME Fiber | DVB/CAR/PDMS |

| Extraction Temperature | 45°C[7] |

| Extraction Time | 50 minutes[7] |

| Agitation Speed | 250 rpm[7] |

| Salt Addition | 30% (w/v) NaCl |

Conclusion

The choice between HS-SPME and SPE for the analysis of 3-mercapto-1-octanol will depend on the specific requirements of the study. HS-SPME offers a faster, automated, and solvent-free alternative, making it suitable for high-throughput screening.[4] SPE, while more labor-intensive and requiring solvents, can achieve lower detection limits due to the larger sample volume that can be processed. Both methods, when coupled with appropriate derivatization, provide the necessary sensitivity and selectivity for the challenging analysis of this potent aroma compound. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own methods for the determination of 3-mercapto-1-octanol in various matrices.

References

- 1. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection | American Journal of Enology and Viticulture [ajevonline.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Thiols for Gas Chromatography (GC) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiols, also known as mercaptans, are a class of organosulfur compounds containing a sulfhydryl (-SH) group. They are of significant interest in various fields, including environmental analysis, food chemistry, and pharmaceutical development, due to their potent odors and biological reactivity. However, the direct analysis of thiols by gas chromatography (GC) can be challenging due to their polarity, high reactivity, and tendency to oxidize to disulfides, leading to poor chromatographic peak shape and inaccurate quantification.[1][2]

Derivatization is a chemical modification technique used to convert analytes into a form that is more suitable for a specific analytical method. For GC analysis of thiols, derivatization aims to:

-

Increase Volatility: By replacing the active hydrogen of the sulfhydryl group with a less polar functional group, the volatility of the thiol derivative is increased, making it more amenable to GC analysis.[3][4]

-

Improve Thermal Stability: Derivatization can protect the thiol group from degradation at the high temperatures used in the GC injector and column.

-

Enhance Chromatographic Performance: Derivatization reduces the polarity of thiols, leading to more symmetrical peak shapes and improved separation on common non-polar or semi-polar GC columns.[1][2]

-

Increase Detector Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD) or mass spectrometer (MS).[5]

This document provides detailed application notes and protocols for four common derivatization methods for the GC analysis of thiols: S-alkylation with pentafluorobenzyl bromide (PFBBr), silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), acylation with acetic anhydride (B1165640), and derivatization with N-ethylmaleimide (NEM).

S-Alkylation with Pentafluorobenzyl Bromide (PFBBr)

Application Note:

S-alkylation with pentafluorobenzyl bromide (PFBBr) is a widely used derivatization technique for thiols, converting them into their corresponding pentafluorobenzyl thioethers.[2] This method is highly effective for trace-level analysis due to the introduction of the highly electron-capturing pentafluorobenzyl group, which significantly enhances sensitivity for detectors like ECD and MS (especially in negative chemical ionization mode).[1][6] The resulting derivatives are stable, less volatile than the parent thiols, and exhibit excellent chromatographic properties.[2][5] This technique is particularly suitable for the analysis of volatile thiols in complex matrices such as food, beverages, and environmental samples.[1][6]

Reaction:

The derivatization proceeds via a nucleophilic substitution reaction where the thiolate anion attacks the benzylic carbon of PFBBr, displacing the bromide ion. The reaction is typically carried out under basic conditions to facilitate the deprotonation of the thiol to the more reactive thiolate.[5]

Experimental Protocol:

Materials:

-

Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in a suitable solvent like acetone (B3395972) or dichloromethane)

-

Sample containing thiols

-

Internal standard (e.g., a deuterated thiol analog)

-

Organic solvent (e.g., dichloromethane (B109758) or hexane)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate (B86663) or 18-crown-6-ether)[2][7]

-

Base (e.g., 0.2 M Sodium Hydroxide)[7]

-

Anhydrous sodium sulfate

-

GC vials

Procedure:

-

Sample Preparation: Transfer a known volume of the aqueous sample (e.g., 10-40 mL) into a reaction vial. If using a non-aqueous sample, dissolve it in a suitable organic solvent.[7]

-

pH Adjustment: Adjust the pH of the aqueous sample to basic (pH > 10) using a base like NaOH to facilitate the formation of the thiolate anion.[7][8]

-

Addition of Reagents: Add the internal standard, a phase-transfer catalyst, and the organic extraction solvent containing PFBBr to the sample vial.[2][7]

-

Reaction: Tightly cap the vial and vortex vigorously for at least 1 minute. Incubate the reaction mixture at a controlled temperature (e.g., 60-90°C) for a specific duration (e.g., 30-60 minutes).[2][7]

-

Extraction: After incubation, cool the vial to room temperature. If two phases are present, separate the organic layer. A second extraction of the aqueous layer with a fresh portion of the organic solvent can be performed to improve recovery.[5]

-

Drying and Concentration: Dry the collected organic extract by passing it through anhydrous sodium sulfate. Evaporate the solvent to a smaller volume under a gentle stream of nitrogen.[2]

-

Analysis: Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) and inject it into the GC-MS system.[5]

GC-MS Parameters (Typical):

-

GC Column: Non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).[5]

-

Injector Temperature: 250-280°C

-

Oven Program: Initial temperature of 40-60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

MS Ion Source Temperature: 230-250°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Application Note:

Silylation is a common derivatization technique that replaces the active hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group.[4][9] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and effective silylating reagent for thiols.[4][10] The resulting TMS-thioethers are more volatile, less polar, and more thermally stable than the parent thiols.[4] This method is applicable to a wide range of thiols and is particularly useful in metabolomics studies.[9][10] A key consideration for silylation is the sensitivity of the reagents to moisture; therefore, all samples and reagents must be anhydrous.[2]

Reaction:

MSTFA reacts with the thiol to form a TMS-thioether and N-methyltrifluoroacetamide as a byproduct.

Experimental Protocol:

Materials:

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous pyridine (B92270) (optional, as a catalyst)[11]

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or pyridine)

-

Sample containing thiols (must be dry)

-

GC vials

Procedure:

-

Sample Drying: Ensure the sample is completely dry. Lyophilization (freeze-drying) is a common method for aqueous samples.[2]

-

Methoximation (for carbonyl-containing thiols): To prevent the formation of multiple derivatives from compounds containing aldehyde or keto groups, a methoximation step using methoxyamine hydrochloride in pyridine is often performed prior to silylation.[4][10]

-

Derivatization: Add the anhydrous solvent and MSTFA to the dried sample in a GC vial. A catalyst such as pyridine can be added to facilitate the reaction, especially for sterically hindered thiols.[11]

-

Reaction: Tightly cap the vial and heat at a controlled temperature (e.g., 37-70°C) for a set time (e.g., 30-90 minutes).[2][10]

-

Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

GC-MS Parameters (Typical):

-

GC Column: Non-polar column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-290°C

-

Oven Program: Initial temperature of 60-80°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 300-325°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI)

Acylation with Acetic Anhydride

Application Note:

Acylation is a derivatization method that introduces an acyl group (e.g., acetyl) to the thiol, forming a thioester. Acetic anhydride is a common and cost-effective reagent for this purpose.[3][12] Acylated derivatives are generally more stable than their silylated counterparts and are less susceptible to hydrolysis.[3] This method is effective for increasing the volatility and improving the chromatographic behavior of thiols. The reaction can be performed under solvent-free conditions or in the presence of a catalyst such as pyridine.[3][12]

Reaction:

Acetic anhydride reacts with a thiol to form a thioester and acetic acid as a byproduct.

Experimental Protocol:

Materials:

-

Acetic anhydride[3]

-

Pyridine (optional, as a catalyst and acid scavenger)[3]

-

Organic solvent (e.g., chloroform, diethyl ether)

-

Sample containing thiols

-

GC vials

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample (e.g., 1 mmol) in a suitable solvent in a round-bottom flask or a GC vial.[12]

-

Addition of Reagents: Add acetic anhydride (e.g., 1.5 mmol) to the sample. If a catalyst is used, add pyridine.[12]

-

Reaction: The reaction can be carried out at room temperature or with heating (e.g., 60-100°C) for a period ranging from 20 minutes to several hours, depending on the reactivity of the thiol.[3][12]

-

Work-up: After the reaction is complete, the excess reagent and byproducts can be removed by evaporation under a stream of nitrogen. The residue is then redissolved in a suitable solvent for GC analysis.[3]

-

Analysis: Inject the final solution into the GC-MS system.

GC-MS Parameters (Typical):

-

GC Column: Non-polar or mid-polarity column (e.g., DB-5ms, DB-1701).

-

Injector Temperature: 250-280°C

-

Oven Program: Initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI)

Derivatization with N-Ethylmaleimide (NEM)

Application Note:

N-Ethylmaleimide (NEM) is a thiol-specific alkylating agent that reacts rapidly and irreversibly with the sulfhydryl group under mild conditions.[8][13] This derivatization is highly selective for thiols, which is advantageous when analyzing complex biological samples.[14][15] While NEM derivatization is more commonly reported for liquid chromatography (LC) analysis, it can also be applied to GC analysis for volatile thiols. The resulting thioether derivatives are stable and can be analyzed by GC-MS.[8][13] This method is particularly useful for preventing the oxidation of thiols during sample preparation and analysis.[8][14]

Reaction:

NEM undergoes a Michael addition reaction with the thiol group to form a stable thioether adduct.

Experimental Protocol:

Materials:

-

N-Ethylmaleimide (NEM) solution

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)[14][15]

-

Sample containing thiols

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

GC vials

Procedure:

-

Sample Preparation: Dissolve or dilute the sample in a suitable buffer solution.

-

Derivatization: Add the NEM solution to the sample. The reaction is typically fast and can be carried out at room temperature for about 30 minutes.[8][15] A 10-fold molar excess of NEM is often used to ensure complete derivatization.[8]

-

Extraction: After the reaction, extract the NEM-thiol adducts into an organic solvent.

-

Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

Analysis: Reconstitute the residue in a suitable solvent and inject it into the GC-MS system.

GC-MS Parameters (Typical):

-

GC Column: A mid-polarity column is often suitable.

-

Injector Temperature: 250-280°C

-

Oven Program: An initial temperature of 70-100°C, followed by a ramp to a final temperature of 280-300°C.

-

Carrier Gas: Helium.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI)

Quantitative Data Summary

The following tables summarize the quantitative performance of the described derivatization methods for selected thiols. Please note that these values are indicative and can vary depending on the specific analyte, matrix, and instrumentation.

Table 1: S-Alkylation with PFBBr

| Analyte | Matrix | LOD (ng/L) | Linearity (r²) | Recovery (%) | Reference |

| Various Volatile Thiols | General | 0.9 - 17 | > 0.99 | 66 - 80 | [7] |

| 4-Mercapto-4-methyl-2-pentanone | Wine | 0.20 | > 0.99 | - | [16] |

| 3-Sulfanylhexan-1-ol | Wine | 2.8 | > 0.99 | - | [16] |

| 3-Sulfanylhexyl acetate | Wine | 0.27 | > 0.99 | - | [16] |

Table 2: Silylation with MSTFA

Quantitative data for the silylation of thiols for GC-MS is less commonly reported in a consolidated format. The method is highly effective for a broad range of metabolites, including thiols, with performance being highly dependent on the complete exclusion of moisture.[4][9]

Table 3: Acylation with Acetic Anhydride

Table 4: Derivatization with N-Ethylmaleimide (NEM)

Most quantitative data for NEM derivatization is for LC-MS analysis. However, the high reactivity and selectivity of NEM suggest its potential for robust quantitative GC-MS methods.

| Analyte | Method | Derivatization Efficiency | Key Finding | Reference |

| Cysteine | LC-MS | 97% (in 30 min) | NEM is highly selective for thiols at pH 7.0. | [8][14][15] |

| Glutathione | LC-MS | Complete (in 30 min) | NEM effectively prevents thiol oxidation. | [8][14][15] |

Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. web.gps.caltech.edu [web.gps.caltech.edu]

- 12. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 13. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Volatile Thiols in Beverages Using Internal Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of internal standards for the accurate quantification of volatile thiols in various beverage matrices. Volatile thiols are a class of sulfur-containing organic compounds that, even at very low concentrations (ng/L range), can significantly impact the aroma profile of beverages such as wine, beer, and fruit juices.[1][2] Their high reactivity and low concentrations present analytical challenges, making the use of appropriate internal standards crucial for reliable quantification.[1][2]

Introduction to Internal Standards in Volatile Thiol Analysis

An internal standard (IS) is a chemical substance that is added in a constant amount to the blank, calibration standards, and samples. It is used to correct for the loss of analyte during sample preparation and analysis. For volatile thiol analysis, stable isotope-labeled (SIL) analogues of the target analytes are considered the gold standard for internal standards.[3] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic analysis, thus effectively compensating for matrix effects and variations in instrument response. When SIL standards are unavailable or cost-prohibitive, structural analogues can be used, though careful validation is required.[3]

Commonly Used Internal Standards

A variety of internal standards are employed for the quantification of volatile thiols in beverages. The choice of internal standard depends on the specific thiols being analyzed and the analytical method employed.

| Internal Standard | Target Volatile Thiols | Beverage Matrix | Analytical Method | Reference |

| 4-Methoxy-2-methyl-2-mercaptobutane | 4-Mercapto-4-methylpentan-2-one, 3-Mercaptohexyl acetate (B1210297), 3-Mercaptohexan-1-ol, 4-Mercapto-4-methylpentan-2-ol, 3-Mercapto-3-methylbutan-1-ol | Wine | GC-MS | [4] |

| 4-Methoxy-α-toluenethiol | Polyfunctional Mercaptans | Wine, Beer | LC-MS | [2][5] |

| 2-Phenylethanethiol | Methanethiol, Ethanethiol, 2-Mercapto-1-ethanol, 2-Furfurylthiol, 2-Methyl-3-furanthiol | Baijiu (Chinese Liquor) | LC-MS/MS | [6][7] |

| d₅-3-Mercaptohexanol | 3-Mercaptohexan-1-ol (3MH) | Wine, Beer | UHPLC-QqQ-MS | [2] |

| d₁₀-4-Mercapto-4-methylpentan-2-one | 4-Mercapto-4-methylpentan-2-one (4MMP) | Wine, Beer | UHPLC-QqQ-MS | [2] |

| d₅-3-Mercaptohexyl acetate | 3-Mercaptohexyl acetate (3MHA) | Wine, Beer | UHPLC-QqQ-MS | [2] |

| Deuterated Isotopomers | 4-Mercapto-4-methylpentan-2-one (4MMP), 3-Mercaptohexan-1-ol (3MH), 3-Mercaptohexyl acetate (3MHA) | Wine | GC-MS/MS | [8][9] |

Experimental Workflow for Volatile Thiol Quantification

The general workflow for the analysis of volatile thiols in beverages involves several key steps, from sample preparation to data analysis.

Caption: A generalized workflow for the quantification of volatile thiols in beverages.

Key Experimental Protocols

Below are detailed protocols for the extraction and analysis of volatile thiols in beverages. These protocols are adapted from established methods in the scientific literature.

Protocol 1: Specific Extraction of Volatile Thiols using p-Hydroxymercuribenzoate (p-HMB) and GC-MS Analysis

This protocol is adapted from methods used for the analysis of volatile thiols in wine.[4][10]

1. Sample Preparation and Internal Standard Spiking: a. Take 500 mL of the beverage sample. b. Add a known amount of the internal standard solution (e.g., 2.5 nmol of 4-methoxy-2-methyl-2-mercaptobutane).[4] c. Adjust the pH of the sample to 7.0 using a sodium hydroxide (B78521) solution.[4][10]

2. Liquid-Liquid Extraction (LLE): a. Extract the sample with two successive 100 mL portions of dichloromethane (B109758) with stirring.[4][10] b. Combine the organic phases and centrifuge to break any emulsion.[10] c. Concentrate the extract to a small volume (e.g., 25 µL) under a gentle stream of nitrogen.[10]

3. Thiol-Specific Extraction: a. Combine the concentrated organic extract with an aqueous solution of p-hydroxymercuribenzoate, which selectively binds to thiol compounds.[10] b. Load the resulting thiol-p-HMB complex onto an anion exchange column.[4][10] c. Wash the column to remove non-specifically bound compounds.[10] d. Elute the volatile thiols from the column by adding an excess of a releasing agent, such as cysteine.[4][10]